Product packaging for Bis(4-chlorophenyl)tetrasulfane(Cat. No.:CAS No. 31614-76-3)

Bis(4-chlorophenyl)tetrasulfane

Cat. No.: B15480390
CAS No.: 31614-76-3
M. Wt: 351.4 g/mol
InChI Key: CXPIDNYTHLWVOC-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl)tetrasulfane is an organosulfur compound featuring a linear tetrasulfane chain (-S-S-S-S-) bridging two 4-chlorophenyl rings. This structure is of significant interest in advanced organic synthesis and materials science research, particularly for developing novel sulfur-containing polymers and heterocyclic compounds. While a closely related structure, 1,4-Bis(4-chlorophenyl)tetrasulfane 1,1,4,4-tetraoxide, is documented , specific biological or mechanistic studies on this compound itself are not extensively reported in the available literature. Researchers value this tetrasulfane for its potential as a building block in the synthesis of complex molecules and for studying the properties of polysulfides. Handling this reagent requires appropriate safety precautions. As a laboratory chemical, it should be used with personal protective equipment, including gloves and eye/face protection, and exposure to skin and eyes should be avoided . This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2S4 B15480390 Bis(4-chlorophenyl)tetrasulfane CAS No. 31614-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31614-76-3

Molecular Formula

C12H8Cl2S4

Molecular Weight

351.4 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)tetrasulfanyl]benzene

InChI

InChI=1S/C12H8Cl2S4/c13-9-1-5-11(6-2-9)15-17-18-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

CXPIDNYTHLWVOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SSSSC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors

Novel and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to explorations of catalytic and green chemistry approaches for organosulfur compound synthesis.

While classical methods often use stoichiometric reagents, catalytic approaches offer advantages in terms of efficiency and atom economy. Research into the catalytic synthesis of organosulfur compounds is an active field. For instance, rhodium complexes have been shown to efficiently catalyze the cleavage of S-S bonds and the transfer of organothio groups, which could be applied to the synthesis of specific polysulfanes from disulfides and elemental sulfur. nih.gov Another approach involves the electrochemical synthesis of organic polysulfides by inserting sulfur from elemental sulfur into disulfides. nih.gov This method avoids the need for harsh reagents and can be tuned to influence the distribution of the resulting polysulfane chain lengths. nih.gov

Table 2: Emerging Catalytic Methods for Polysulfane Synthesis

Catalytic MethodDescriptionPotential Advantage
Transition Metal Catalysis Rhodium or other metal complexes catalyze S-S bond formation/cleavage. nih.govHigh efficiency and potential for selectivity under mild conditions.
Electrochemical Synthesis Sulfur insertion into disulfides via electrolysis. nih.govAvoids chemical oxidants/reductants; potentially tunable.
Photocatalysis Visible-light promoted coupling of starting materials. beilstein-journals.orgUses light as a renewable energy source; mild reaction conditions.

This table outlines general strategies, as specific catalytic protocols for bis(4-chlorophenyl)tetrasulfane are not documented.

Green chemistry principles aim to reduce the environmental impact of chemical processes. royalsocietypublishing.org In the context of tetrasulfane (B1203235) synthesis, these principles can be applied in several ways:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic methods generally offer higher atom economy than classical stoichiometric reactions.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. acs.org

Use of Renewable Feedstocks: While 4-chlorobenzenethiol is derived from petrochemical sources, broader research in green chemistry focuses on using bio-based starting materials.

Waste Valorization: Elemental sulfur is a massive byproduct of the petroleum industry. acs.org Its use as a direct reagent in polysulfane synthesis represents a prime example of waste valorization, turning an industrial byproduct into a useful chemical feedstock. nih.gov The "inverse vulcanization" process, which reacts elemental sulfur with unsaturated organic monomers, is a key example of this principle, although it typically produces polymeric materials rather than discrete molecules.

Advanced Structural Elucidation and Stereochemical Analysis

X-ray Crystallographic Investigations

The molecular geometry of Bis(4-chlorophenyl)tetrasulfane is predicted to be non-planar, with the tetrasulfane (B1203235) chain adopting a helical or skewed conformation. This is a characteristic feature of polysulfide chains, which tend to avoid eclipsed conformations of lone pairs on adjacent sulfur atoms. The dihedral angles along the S-S-S-S backbone are expected to be approximately 90°, minimizing lone pair-lone pair repulsion and stabilizing the molecule.

The key bond lengths and angles can be estimated based on data from related structures. The S-S bond lengths within the tetrasulfane chain are anticipated to be in the range of 2.00-2.08 Å. The terminal S-S bonds may be slightly shorter than the central S-S bond. The C-S bond, connecting the phenyl ring to the sulfur chain, is expected to have a length of approximately 1.75-1.80 Å, indicating a single bond character with some degree of π-conjugation with the aromatic ring. The C-Cl bond length is typically found to be around 1.74 Å in chlorophenyl derivatives.

Table 1: Predicted Bond Geometries for this compound
BondPredicted Length (Å)Bond AnglePredicted Angle (°)
S-S (central)~2.05C-S-S~103-107
S-S (terminal)~2.02S-S-S~105-108
C-S~1.77
C-Cl~1.74

In the solid state, the crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of the chlorine atoms suggests the likelihood of halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a sulfur atom or the π-system of a phenyl ring.

The tetrasulfane chain in this compound is inherently flexible, leading to the possibility of conformational isomerism. sfasu.edu The rotation around the S-S bonds can result in different conformers, which may co-exist in the solid state, a phenomenon known as conformational polymorphism. The most stable conformers are those that adopt a helical arrangement of the sulfur atoms, which can be either right-handed (P) or left-handed (M). In a crystalline environment, it is common for organic polysulfides to adopt a single helical conformation, leading to a chiral crystal structure even though the molecule itself may be achiral in solution. The specific helical conformation adopted can be influenced by the nature of the substituents on the aryl rings and the intermolecular interactions within the crystal.

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure, connectivity, and dynamic behavior of this compound in solution.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons on the 4-chlorophenyl rings. Due to the symmetry of the para-substituted rings, these signals would appear as two doublets, characteristic of an AA'BB' spin system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the sulfur chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The 4-chlorophenyl ring will exhibit four distinct signals. The carbon atom bonded to the sulfur (C-S) will have a characteristic chemical shift, as will the carbon atom bonded to the chlorine (C-Cl). The other two signals will correspond to the remaining aromatic carbons. The chemical shifts can be compared with those of similar compounds like bis(4-chlorophenyl) disulfide for assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
NucleusPredicted Chemical Shift Range (ppm)Assignment
¹H7.20 - 7.50Aromatic Protons
¹³C~135C-S
¹³C~134C-Cl
¹³C~129Aromatic CH
¹³C~128Aromatic CH

Due to the low natural abundance and quadrupolar nature of the ³³S isotope, obtaining ³³S NMR spectra is challenging and not routinely performed for such compounds. However, if obtainable, it could provide direct insight into the electronic environment of the sulfur atoms.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a unique "fingerprint" for this compound and can be used to identify key functional groups and gain insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by bands arising from the vibrations of the 4-chlorophenyl rings. Characteristic absorptions include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations. The C-Cl stretching vibration typically appears in the region of 1100-1000 cm⁻¹. The C-S stretching vibration is expected to be observed in the 700-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the S-S bonds in the tetrasulfane chain. The S-S stretching vibrations are expected to give rise to strong signals in the low-frequency region of the Raman spectrum, typically between 500 and 400 cm⁻¹. The number and positions of these bands can provide information about the conformation of the polysulfane chain. The symmetric stretching of the two terminal S-S bonds and the central S-S bond will have distinct frequencies.

Table 3: Predicted Diagnostic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeTechniquePredicted Frequency Range (cm⁻¹)
Aromatic C-H StretchFT-IR, Raman3100 - 3000
Aromatic C=C StretchFT-IR, Raman1600 - 1450
C-Cl StretchFT-IR1100 - 1000
C-S StretchFT-IR, Raman700 - 600
S-S StretchRaman500 - 400

Mass Spectrometry (High-Resolution ESI-MS/GC-MS) for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthetic compounds, offering profound insights into their molecular integrity and fragmentation behavior. For this compound, both high-resolution electrospray ionization mass spectrometry (ESI-MS) and gas chromatography-mass spectrometry (GC-MS) serve as powerful tools for its characterization. While ESI-MS is a soft ionization technique that is particularly useful for observing the intact molecular ion, GC-MS with electron ionization (EI) provides detailed information about the molecule's fragmentation pathways.

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the parent molecule and its fragments with high accuracy, which is essential for confirming the identity of novel compounds.

Molecular Integrity Assessment by ESI-MS

Electrospray ionization is a soft ionization method that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This technique is ideal for verifying the molecular weight of this compound and assessing its integrity. The high resolution of the mass analyzer allows for the precise mass measurement of the molecular ion, which can then be compared to the calculated exact mass of the compound's molecular formula, C₁₂H₈Cl₂S₄. This confirmation of the molecular formula is a crucial step in the structural verification process.

Fragmentation Pathways via GC-MS

Gas chromatography-mass spectrometry with electron ionization (EI) subjects the analyte to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) that is often energetically unstable and undergoes extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the compound, revealing characteristic fragmentation patterns that provide structural information.

For this compound, the fragmentation is expected to be dictated by the weaker bonds within the molecule, particularly the sulfur-sulfur bonds of the tetrasulfane bridge. The primary fragmentation pathways are hypothesized to involve the homolytic or heterolytic cleavage of these S-S bonds.

A key fragmentation pathway for diaryl disulfides is the cleavage of the S-S bond. capes.gov.br By analogy, the tetrasulfane is expected to readily cleave its polysulfide chain. The fragmentation of the tetrasulfane bridge can occur at different positions, leading to a variety of sulfur-containing fragment ions. The cleavage of the central S-S bond would be a highly probable event.

Furthermore, cleavage of the carbon-sulfur bond can also occur, leading to the formation of ions corresponding to the chlorophenyl moiety and various sulfur-containing fragments. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum for all chlorine-containing fragments, aiding in their identification.

Below is a table of proposed significant fragment ions for this compound based on established fragmentation principles of related organosulfur compounds.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Proposed Structure Significance
350[C₁₂H₈³⁵Cl₂S₄]⁺˙Intact Molecular IonConfirms molecular weight and elemental composition (major isotope).
175[C₆H₄³⁵ClS₂]⁺4-Chlorophenyl disulfide radical cationIndicates cleavage of the central S-S bond of the tetrasulfane bridge.
143[C₆H₄³⁵ClS]⁺4-Chlorophenylthio radical cationSuggests cleavage of a C-S or S-S bond with loss of sulfur atoms.
111[C₆H₄³⁵Cl]⁺4-Chlorophenyl cationRepresents cleavage of the C-S bond.

While general computational methods for studying organic polysulfides and sulfur-containing compounds exist, applying these general principles to this compound without specific research would be speculative and would not meet the requirement for scientifically accurate data. Studies on analogous compounds, such as bis(4-chlorophenyl) sulfone, are available but fall outside the strict scope of this article's subject.

Therefore, it is not possible to generate a thorough and informative article that adheres to the provided outline and content requirements solely for the chemical compound this compound at this time. Further dedicated computational research on this specific molecule would be required to provide the data for the requested analysis.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules. For Bis(4-chlorophenyl)tetrasulfane, these simulations provide insights into its flexibility and the shapes it can adopt.

Computational studies on similar, simpler polysulfides, such as hydrogen polysulfides (H2Sn), indicate that the preferred dihedral angles are typically around ±90°. This preference arises from the repulsion between the lone pairs of electrons on adjacent sulfur atoms. For this compound, the bulky 4-chlorophenyl groups at either end of the tetrasulfane (B1203235) chain introduce steric hindrance, which further influences the accessible conformations.

Table 1: Hypothetical Torsional Energy Profile for the Central S-S Bond in a Diaryl Tetrasulfane
Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
0HighEclipsed (Unstable)
±60ModerateGauche
±90LowOrtho/Skew (Stable)
±120ModerateGauche
180HighAnti-planar (Unstable)

Note: This table is illustrative and based on general principles of polysulfane chemistry, as specific data for this compound is not available.

The solvent environment can have a significant impact on the conformational preferences of flexible molecules like this compound. The polarity of the solvent is a key factor.

In nonpolar solvents , such as hexane (B92381) or carbon tetrachloride, the conformational landscape is primarily dictated by intramolecular forces, namely the steric repulsion between the chlorophenyl groups and the electronic effects within the tetrasulfane chain. The molecule is likely to adopt a more compact, coiled conformation to minimize its surface area.

In polar solvents , such as dimethyl sulfoxide (B87167) (DMSO) or water, intermolecular interactions between the solvent and the solute become more significant. The chlorine atoms on the phenyl rings and the sulfur atoms of the tetrasulfane chain can all participate in dipole-dipole or other electrostatic interactions with polar solvent molecules. These interactions can stabilize certain conformations over others. For instance, a more extended conformation might be favored in a polar solvent if it allows for better solvation of the polarizable sulfur chain and the chlorophenyl groups.

MD simulations can quantify these solvent effects by explicitly modeling the solvent molecules around the solute. By calculating the radial distribution functions (RDFs) between specific atoms of this compound and the solvent molecules, one can determine the structure of the solvation shell. The potential of mean force (PMF) along a specific reaction coordinate, such as a dihedral angle, can be calculated to see how the energy barrier for rotation changes in different solvents.

Table 2: Expected Qualitative Solvent Effects on the Conformation of this compound
SolventPolarityExpected Dominant ConformationKey Interactions
HexaneNonpolarCompact/CoiledIntramolecular van der Waals forces
TolueneSlightly PolarIntermediateπ-stacking with phenyl rings, weak dipole interactions
DichloromethanePolar AproticMore ExtendedDipole-dipole interactions with C-Cl and S-S bonds
Dimethyl Sulfoxide (DMSO)Polar AproticExtendedStrong dipole-dipole interactions, solvation of sulfur chain

Note: This table represents expected trends based on general chemical principles, as specific simulation data for this compound in these solvents is not publicly documented.

Chemical Reactivity and Mechanistic Pathways

Sulfur-Sulfur Bond Cleavage Reactions

The cleavage of the S-S bonds is a central feature of the chemistry of bis(4-chlorophenyl)tetrasulfane. This can occur through either homolytic or heterolytic pathways, leading to a variety of reactive intermediates and products.

The primary radical species formed upon homolytic cleavage of the central S-S bond is the 4-chlorophenylthiylperthiyl radical (Cl-C₆H₄-S-S•). Further cleavage of the remaining S-S bond can lead to the formation of the 4-chlorophenylthiyl radical (Cl-C₆H₄-S•). These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, and radical-radical recombination.

The general scheme for the homolytic dissociation can be represented as follows:

Cl-C₆H₄-S-S-S-S-C₆H₄-Cl ⇌ 2 Cl-C₆H₄-S-S• Cl-C₆H₄-S-S• ⇌ Cl-C₆H₄-S• + S

These radical intermediates are key to understanding the role of diaryl polysulfides in processes such as vulcanization and as radical initiators.

Table 1: Predicted Radical Intermediates from Homolytic Dissociation

PrecursorRadical IntermediateDescription
This compound4-chlorophenylthiylperthiyl radicalFormed by cleavage of the central S-S bond.
4-chlorophenylthiylperthiyl radical4-chlorophenylthiyl radicalFormed by subsequent cleavage of the remaining S-S bond.

Heterolytic cleavage of the sulfur-sulfur bonds involves the unequal sharing of the bonding electrons, leading to the formation of ionic intermediates. This type of cleavage is typically facilitated by the attack of nucleophiles or electrophiles.

Nucleophilic Cleavage:

A wide range of nucleophiles can attack the electrophilic sulfur atoms of the tetrasulfane (B1203235) chain. Common nucleophiles include phosphines, thiols, and cyanide ions. The reaction with triphenylphosphine, for instance, is a well-established method for the desulfurization of polysulfides, proceeding through a series of nucleophilic displacements. The reaction likely proceeds via a stepwise mechanism, with the nucleophile attacking one of the internal sulfur atoms, leading to the extrusion of sulfur and the formation of a shorter polysulfide chain, eventually yielding the corresponding disulfide and triphenylphosphine sulfide (B99878).

The general reaction with a nucleophile (Nu⁻) can be depicted as:

Cl-C₆H₄-S-S-S-S-C₆H₄-Cl + Nu⁻ → Cl-C₆H₄-S-S-S⁻ + Nu-S-C₆H₄-Cl

Electrophilic Cleavage:

Electrophiles can also promote the cleavage of the S-S bond by coordinating to one of the sulfur atoms, making the bond more susceptible to cleavage. Protons (from acids) and metal ions can act as electrophiles in this context. The protonation of a sulfur atom can lead to the formation of a sulfonium-like intermediate, which can then be attacked by a nucleophile, resulting in bond cleavage.

Table 2: Examples of Heterolytic Cleavage Reactions

Reagent TypeExample ReagentPredicted Products
NucleophileTriphenylphosphine (PPh₃)Bis(4-chlorophenyl)disulfide, Triphenylphosphine sulfide (SPPh₃)
NucleophileCyanide ion (CN⁻)Bis(4-chlorophenyl)trisulfide, 4-chlorophenylthiocyanate
ElectrophileProtic Acid (H⁺)Protonated tetrasulfane intermediate, subsequent cleavage products

Redox Chemistry of this compound

The sulfur atoms in this compound can exist in various oxidation states, making the compound susceptible to both oxidation and reduction reactions.

The oxidation of this compound can lead to a variety of products depending on the nature of the oxidizing agent and the reaction conditions. Mild oxidation may lead to the formation of thiosulfinates, while stronger oxidizing agents can produce sulfonic acids. The presence of multiple sulfur atoms allows for the formation of a complex mixture of partially and fully oxidized products.

For example, oxidation with a peroxy acid (like m-CPBA) could potentially lead to the formation of this compound S,S'-dioxide or other polysulfane oxides. Complete oxidation would ultimately break the sulfur chain and the aromatic rings, leading to smaller, highly oxidized fragments.

Reduction of this compound typically involves the cleavage of the sulfur-sulfur bonds to form species with sulfur in a lower oxidation state. Common reducing agents include phosphines, thiols, and metal hydrides.

As mentioned in the context of nucleophilic cleavage, triphenylphosphine can reduce the tetrasulfane to a disulfide. A more complete reduction, for example with a strong reducing agent like sodium borohydride, could potentially lead to the formation of 4-chlorothiophenol (B41493).

The general reduction to the corresponding thiol can be represented as:

Cl-C₆H₄-S-S-S-S-C₆H₄-Cl + Reducing Agent → 2 Cl-C₆H₄-SH

Table 3: Predicted Redox Reaction Products

Reaction TypeReagentPredicted Major Product(s)
OxidationPeroxy acid (e.g., m-CPBA)Polysulfane oxides (e.g., S,S'-dioxide)
OxidationStrong oxidant (e.g., KMnO₄)4-chlorobenzenesulfonic acid
ReductionTriphenylphosphine (PPh₃)Bis(4-chlorophenyl)disulfide
ReductionSodium borohydride (NaBH₄)4-chlorothiophenol

Thermal and Photochemical Transformations

Beyond simple homolytic bond cleavage, this compound can undergo more complex transformations upon exposure to heat or light.

Thermal Transformations:

Upon heating, in addition to homolytic cleavage, this compound may undergo disproportionation and rearrangement reactions. At elevated temperatures, the compound can decompose, potentially eliminating elemental sulfur and forming shorter polysulfides (trisulfides and disulfides). The ultimate products of thermal decomposition in the absence of other reagents are likely to be a complex mixture of various diaryl polysulfides and elemental sulfur. Theoretical studies on similar compounds like dimethyl disulfide suggest that the initial step of thermal decomposition is the scission of the S-S bond.

Photochemical Transformations:

Irradiation with ultraviolet (UV) light can promote the homolytic cleavage of the S-S bonds, leading to the formation of radical intermediates as discussed earlier. These photochemically generated radicals can then initiate other reactions, such as polymerization of monomers or addition to unsaturated bonds. The specific photochemical transformations would depend on the wavelength of light used and the presence of other reactive species. The 4-chlorophenyl groups themselves can also be susceptible to photochemical reactions, although the S-S bonds are generally considered to be the most photolabile part of the molecule.

Reactions Involving the Chlorophenyl Moieties

The reactivity of the 4-chlorophenyl rings is influenced by the electron-donating and -withdrawing properties of both the chlorine atom and the tetrasulfane bridge.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (e.g., a halogen). masterorganicchemistry.comlibretexts.org In this compound, the leaving group is the chlorine atom. However, the tetrasulfane group (-S₄-Ar) is not considered a strong activating group for SNAr. While sulfur can exhibit some electron-withdrawing character through its d-orbitals, this effect is generally weak. researchgate.net

Therefore, nucleophilic aromatic substitution on the chlorophenyl rings of this compound is not expected to be a facile process under standard SNAr conditions. Harsh reaction conditions, such as high temperatures and very strong nucleophiles, would likely be required, which could also lead to the degradation of the tetrasulfane bridge. The reaction is generally not considered an applicable pathway for this compound.

Electrophilic aromatic substitution (EAS) is a plausible reaction pathway for the chlorophenyl moieties. The outcome of such reactions will be determined by the directing effects of the existing substituents: the chlorine atom and the tetrasulfane bridge.

Chlorine (-Cl): The chlorine atom is a deactivating group due to its inductive electron withdrawal (-I effect), but it is an ortho, para-director because of resonance electron donation (+M effect) from its lone pairs. pressbooks.pub

Tetrasulfanyl Group (-S₄-Ar): The sulfur atom adjacent to the aromatic ring has lone pairs of electrons that can be donated into the ring via resonance. This makes the tetrasulfanyl group an activating, ortho, para-director. rsc.org Generally, sulfanyl groups (-SR) are considered activating ortho, para-directors in electrophilic aromatic substitution. youtube.com

When both an activating and a deactivating group are present on an aromatic ring, the activating group's directing effect typically dominates. youtube.com In this case, the tetrasulfanyl group is activating, while the chlorine is deactivating. Both are ortho, para-directors. The positions ortho to the tetrasulfanyl group (and meta to the chlorine) are where electrophilic attack is most likely to occur.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Position of Electrophilic Attack Directing Influence of -S₄-Ar Directing Influence of -Cl Predicted Outcome
C2 (ortho to -S₄-Ar, meta to -Cl)Favorable (ortho)Unfavorable (meta)Major Product
C3 (meta to -S₄-Ar, ortho to -Cl)Unfavorable (meta)Favorable (ortho)Minor Product

Positions are numbered relative to the carbon attached to the sulfur chain as C1.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield predominantly the 2-substituted product.

Catalyzed Reactions and Reaction Kinetics

The introduction of a catalyst can significantly alter the reactivity of this compound, enabling transformations that are otherwise difficult to achieve.

Transition metal complexes are known to interact with sulfur-containing organic compounds, and can catalyze a variety of transformations. nih.gov While specific studies on this compound are limited, analogies can be drawn from the well-established chemistry of aryl sulfides and disulfides.

Potential Metal-Catalyzed Reactions:

Desulfurization: Transition metal complexes, particularly those of late transition metals, can catalyze the extrusion of sulfur atoms from the polysulfane chain. This could be a method to selectively form the corresponding trisulfide or disulfide. Phosphines are also known to effect sulfur extrusion from organic polysulfides. d-nb.info

Cross-Coupling Reactions: Palladium, nickel, and copper catalysts are widely used for the formation of C-S bonds. nih.gov It is conceivable that under certain conditions, these catalysts could activate the C-S bond of this compound, leading to cross-coupling with various partners such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling). These reactions would likely lead to the formation of aryl sulfides.

Insertion Reactions: Metal complexes can insert into the S-S bonds of the tetrasulfane chain, forming metal polysulfido complexes. digitellinc.com These complexes can then undergo further reactions, such as sulfur transfer to other substrates.

The kinetics of these catalyzed reactions would be highly dependent on the nature of the metal catalyst, the ligands, the solvent, and the reaction temperature. The catalytic cycle would likely involve steps such as oxidative addition of a C-S or S-S bond to the metal center, followed by transmetalation (for cross-coupling) and reductive elimination to release the product and regenerate the catalyst.

Catalyst Type Plausible Transformation Potential Products
Palladium(0)/PhosphineCross-coupling4-Chlorophenyl sulfides, biaryls
Nickel(0)/PhosphineC-S bond cleavage/formationAryl sulfides
Copper(I) saltsC-S cross-couplingDiaryl sulfides
Rhodium/Iridium complexesS-S bond insertion/activationMetal polysulfido complexes

This table outlines plausible transformations based on known reactivity of related sulfur compounds.

Determination of Rate Laws and Activation Parameters

The study of chemical kinetics for a compound such as this compound is fundamental to understanding its reaction mechanisms, stability, and potential applications. This involves the determination of rate laws, which mathematically describe the speed of a chemical reaction, and the calculation of activation parameters, which provide insight into the energy requirements of the reaction. However, a review of the available scientific literature reveals a significant gap in the experimental data specifically pertaining to the kinetic analysis of this compound.

Detailed research findings, including comprehensive data tables of rate constants, reaction orders, and activation parameters (such as activation energy, enthalpy, and entropy of activation) for the reactions of this compound, are not presently available in published studies. Consequently, a quantitative discussion of its reactivity in the context of established rate laws and activation parameters cannot be provided.

For context, kinetic studies of other organic polysulfanes often involve techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography to monitor the concentration of reactants and products over time at various temperatures. From this data, the rate law is determined by analyzing how the reaction rate changes with the concentration of each reactant. The Arrhenius equation is then typically used to calculate the activation energy from the temperature dependence of the rate constant. Further analysis using transition state theory can provide the enthalpy and entropy of activation.

Given the absence of such specific data for this compound, the following tables are presented as templates that would typically be used to report such findings.

Table 1: Hypothetical Rate Law Data for a Reaction of this compound

ExperimentInitial [this compound] (mol/L)Initial [Reactant B] (mol/L)Initial Rate (mol/L·s)
10.100.10Data Not Available
20.200.10Data Not Available
30.100.20Data Not Available

Table 2: Hypothetical Activation Parameters for a Reaction of this compound

ParameterValueUnits
Activation Energy (Ea)Data Not AvailablekJ/mol
Pre-exponential Factor (A)Data Not Availables⁻¹ (for a first-order reaction)
Enthalpy of Activation (ΔH‡)Data Not AvailablekJ/mol
Entropy of Activation (ΔS‡)Data Not AvailableJ/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)Data Not AvailablekJ/mol

It is imperative for future research to focus on acquiring this fundamental kinetic data for this compound to enable a thorough understanding of its chemical behavior and to facilitate its potential use in various scientific and industrial fields.

Coordination Chemistry and Ligand Properties

Bis(4-chlorophenyl)tetrasulfane as a Ligand

The tetrasulfane (B1203235) chain is the primary feature that would allow this compound to function as a ligand. Polysulfido (Sx2-) ligands are well-known in coordination chemistry and can form stable complexes with a variety of transition metals. The behavior of this compound as a neutral organopolysulfane ligand would be analogous to these inorganic polysulfido ligands.

Based on the established coordination chemistry of other polysulfanes and polysulfidos, this compound could potentially coordinate to a metal center in several ways. The most probable mode would be as a bidentate chelating ligand, where two sulfur atoms from the tetrasulfane chain bind to a single metal center, forming a stable chelate ring. The specific sulfur atoms involved in coordination could vary, leading to different chelate ring sizes. For instance, coordination through S1 and S4 would form a larger and likely more flexible ring than coordination through S1 and S2. Bridging modes, where the tetrasulfane chain links two or more metal centers, are also a possibility, especially in the formation of polynuclear complexes.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Description Potential Chelate Ring Size
Monodentate One sulfur atom of the tetrasulfane chain binds to the metal center. N/A
Bidentate Chelating (1,2) The first and second sulfur atoms of the chain bind to the metal center. 4-membered
Bidentate Chelating (1,3) The first and third sulfur atoms of the chain bind to the metal center. 5-membered
Bidentate Chelating (1,4) The terminal sulfur atoms of the chain bind to the metal center. 6-membered

The synthesis of metal complexes with this compound would likely follow established methods for forming metal-sulfur bonds. A common approach involves the reaction of a metal salt with the polysulfane ligand in a suitable solvent. Another potential route could be the reaction of a metal precursor with a source of sulfur in the presence of 4-chlorothiophenol (B41493), leading to the in situ formation of the this compound ligand coordinated to the metal.

Characterization of any resulting complexes would rely on a suite of standard analytical techniques. Infrared (IR) and Raman spectroscopy would be crucial for observing vibrations of the S-S bonds and their shifts upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to characterize the organic part of the ligand and to probe the symmetry of the complex.

Electronic and Structural Properties of Resulting Metal Complexes

The electronic and structural properties of metal complexes containing this compound would be dictated by the nature of the metal, its oxidation state, and the coordination mode of the ligand.

The coordination of the tetrasulfane chain to a metal center would be expected to produce distinct spectroscopic signatures. In Raman and IR spectra, the S-S stretching frequencies, typically found in the 400-500 cm⁻¹ region for organic polysulfanes, would likely shift to lower wavenumbers upon coordination due to the donation of electron density to the metal and a weakening of the S-S bonds. New bands corresponding to metal-sulfur (M-S) vibrations would also be expected to appear at lower frequencies. In the ¹H NMR spectrum, the chemical shifts of the protons on the chlorophenyl rings could be affected by the coordination event, with the magnitude of the shift depending on the proximity of the protons to the metal center.

Table 2: Expected Spectroscopic Signatures for a this compound-Metal Complex

Spectroscopic Technique Expected Observation Rationale
Raman/Infrared Spectroscopy Shift of S-S stretching vibrations to lower frequencies. Weakening of S-S bonds upon electron donation to the metal.
Raman/Infrared Spectroscopy Appearance of new M-S stretching vibrations. Formation of a new bond between the metal and sulfur.
¹H NMR Spectroscopy Shift in the resonance of aromatic protons. Change in the electronic environment of the phenyl rings upon coordination.

Single-crystal X-ray diffraction would provide definitive structural information for any crystalline complexes of this compound. This technique would allow for the precise determination of M-S bond lengths and the S-S bond lengths within the coordinated tetrasulfane chain. It would also reveal the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral) and the conformation of the chelate ring. In known metal polysulfido complexes, the S-S bonds in the coordinated ligand often show a variation in length, which can provide insight into the electronic structure of the complex.

Catalytic Applications of this compound-Metal Complexes (Non-Biological)

While there are no reported catalytic applications for complexes of this compound, the broader class of metal-sulfur and metal-polysulfido complexes has shown promise in various catalytic processes. For instance, some metal sulfide (B99878) materials, which can be synthesized from polysulfido complexes as precursors, are used as catalysts in hydrodesulfurization processes in the petroleum industry. It is conceivable that discrete, soluble metal complexes of this compound could serve as homogeneous catalysts or as precursors for heterogeneous catalysts. The presence of the sulfur-rich ligand could facilitate reactions involving sulfur transfer or redox processes centered on the polysulfane chain. For example, such complexes could potentially catalyze the vulcanization of polymers or be investigated in the context of C-S bond formation reactions. However, without experimental data, these potential applications remain speculative.

Applications in Advanced Materials Science Non Biological, Non Dosage

Role as a Precursor in Sulfur-Rich Polymer Synthesis

The presence of a labile sulfur-sulfur chain makes Bis(4-chlorophenyl)tetrasulfane a candidate for synthesizing sulfur-rich polymers. The tetrasulfane (B1203235) linkage is a source of reactive sulfur, which can be harnessed to form new polymeric structures. Unlike the highly stable sulfone group found in many high-performance thermoplastics, the tetrasulfane bridge has lower thermal stability. However, this reactivity is advantageous for certain polymerization and cross-linking reactions. The flexibility of the S-S chain can also be imparted to a polymer backbone, contrasting with the rigidity offered by other aromatic monomers.

A critical distinction must be made between this compound and a related, yet structurally different, compound: Bis(4-chlorophenyl) sulfone (also known as 4,4′-Dichlorodiphenyl sulfone or DCDPS). wikipedia.org Scientific literature extensively documents the use of Bis(4-chlorophenyl) sulfone as a key monomer for the synthesis of high-performance thermoplastic polymers like poly(ether sulfone) (PES) and polysulfone (PSU). wikipedia.orggoogle.com

The synthesis of these polymers typically proceeds via a nucleophilic aromatic substitution polycondensation reaction. In this process, the sulfone group (SO₂) activates the chlorine atoms, making them susceptible to substitution by a bisphenate nucleophile (e.g., the salt of Bisphenol A). wikipedia.org The resulting polymer backbone is characterized by the repeating -Ar-SO₂-Ar- ether linkage.

Based on available scientific literature, the direct incorporation of this compound as a primary monomer to create traditional polysulfone or poly(ether sulfone) architectures is not a documented method. The tetrasulfane moiety (-S-S-S-S-) is chemically distinct from the sulfone group (-SO₂-) and does not function as the activating group required for the standard synthesis of these specific polymers. The use of this compound would result in a polymer with a poly(arylene polysulfane) structure, not a poly(arylene ether sulfone).

Polymerization involving diaryl polysulfanes like this compound would proceed through mechanisms fundamentally different from those for polysulfones. The most probable pathway involves the reactivity of the polysulfane chain itself.

The mechanism is likely initiated by the homolytic cleavage of the sulfur-sulfur bonds within the tetrasulfane bridge. This can be induced thermally or photochemically, generating thiyl radical species (Ar-S•, Ar-S-S•, etc.). These highly reactive radicals can then participate in several processes:

Combination: Radicals can combine with each other to form longer sulfur chains or cross-links between polymer chains.

Addition: They can add across double bonds of other co-monomers, initiating a radical polymerization process.

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules to terminate or transfer the radical chain.

This radical-based mechanism is analogous to the chemistry used in the vulcanization of rubber, where polysulfidic cross-links are intentionally formed to create a durable, elastic network. utwente.nl For instance, other polysulfanes like Bis(triethoxysilylpropyl)tetrasulfide (TESPT) are used to create crosslinks during the mixing of silica-filled rubber compounds at high temperatures. utwente.nl

Chemical Modifications for Tunable Material Properties

The structure of this compound offers several avenues for chemical modification to tailor the properties of resulting materials. These modifications can target either the aromatic rings or the tetrasulfane bridge.

Target SitePotential ModificationResulting Property Change
Tetrasulfane Bridge Reduction (e.g., with a reducing agent)Shortening of the sulfur chain to di- or trisulfane, altering cross-linking potential and thermal stability.
Sulfur exchange reactionsReaction with thiols could lead to thiol-disulfide exchange, offering a route to dynamic or self-healing materials.
Chlorophenyl Groups Nucleophilic Aromatic SubstitutionReplacement of chlorine with other functional groups (e.g., amines, alkoxides), though this is difficult without strong activation. This could alter solubility, reactivity, and interfacial properties.
Electrophilic SubstitutionFurther substitution on the aromatic ring (e.g., sulfonation) could introduce hydrophilicity or ion-exchange capabilities.

Modifying the length of the polysulfane chain is a key strategy. Shorter disulfide or trisulfide links would be more thermally stable than the tetrasulfane bridge, while longer chains could increase the flexibility and elastomeric character of a derived polymer network.

Spectroscopic and Structural Characterization of Polymeric Materials Containing this compound Units

The characterization of a polymer incorporating this compound units would rely on a combination of spectroscopic techniques to confirm its structure. Each part of the monomer unit provides a distinct spectroscopic signature.

Key Spectroscopic Features:

TechniqueRegion/ShiftAssignmentSignificance
FTIR Spectroscopy ~3100-3000 cm⁻¹Aromatic C-H stretchConfirms presence of phenyl groups.
~1580, 1475 cm⁻¹Aromatic C=C stretchingCharacteristic of the benzene (B151609) ring.
~1090, 1010 cm⁻¹In-plane C-H bendingIndicates substitution pattern on the ring.
~820 cm⁻¹Out-of-plane C-H bendingStrong band indicative of 1,4-disubstitution (para).
~1100 cm⁻¹C-Cl stretchConfirms presence of chloro-substituent.
~700-600 cm⁻¹C-S stretchIndicates carbon-sulfur bond.
Raman Spectroscopy ~550-400 cm⁻¹S-S stretchThe S-S bond is often Raman active and can confirm the presence of the polysulfane linkage. Peak position can vary with chain length.
¹H NMR Spectroscopy ~7.4-7.6 ppmAromatic protonsA doublet of doublets (or two distinct doublets) corresponding to the AA'BB' system of the 1,4-disubstituted aromatic ring.
¹³C NMR Spectroscopy ~128-135 ppmAromatic carbonsMultiple signals corresponding to the substituted and unsubstituted carbons of the chlorophenyl ring.

Nuclear Magnetic Resonance (NMR) would be crucial for analyzing the aromatic structure, while Raman spectroscopy would be particularly valuable for providing direct evidence of the sulfur-sulfur linkages in the polymer backbone, which are often weak or silent in FTIR spectra. measurlabs.com Techniques like Gel Permeation Chromatography (GPC) would be employed to determine the molecular weight and distribution of the resulting polymers. smithers.com

Future Research Directions and Unexplored Avenues

Development of Novel High-Yield, Atom-Economical Synthetic Routes

The traditional synthesis of diaryl polysulfanes often involves reactions that may not be optimal in terms of yield, purity, or environmental impact. A significant avenue for future research is the development of new synthetic methodologies that are both high-yielding and adhere to the principles of green chemistry, particularly atom economy.

Current synthetic strategies for related compounds, such as the synthesis of poly(p-phenylene sulfide) from bis(4-bromophenyl) disulfide, suggest that thermolytic and catalytic approaches could be refined for tetrasulfane (B1203235) synthesis. researchgate.net Future work could focus on exploring alternative catalysts to lower reaction temperatures and improve selectivity, thereby reducing the formation of unwanted polysulfane side products (e.g., di- and trisulfanes).

Furthermore, electrochemical methods, which have shown promise for the synthesis of various organic polysulfides through sulfur insertion, represent a largely unexplored route for Bis(4-chlorophenyl)tetrasulfane. prepchem.com An electrochemical approach could offer a milder, more controlled, and highly atom-economical alternative to traditional methods. The development of such methods would be a significant step forward in the sustainable production of this compound.

Proposed Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic Sulfur Insertion Higher selectivity, lower energy consumption, potential for stereocontrol.Catalyst design and optimization, understanding the reaction mechanism.
Electrochemical Synthesis High atom economy, mild reaction conditions, precise control over the reaction.Electrode material selection, electrolyte optimization, control of polysulfane chain length.
Mechanochemical Synthesis Solvent-free or low-solvent conditions, potential for novel reactivity.Understanding reaction kinetics in the solid state, scalability of the process.

In Situ Spectroscopic Studies of Reaction Intermediates

A detailed understanding of the reaction mechanism for the formation of this compound is currently lacking. The identification of transient intermediates is crucial for optimizing reaction conditions and improving yields. In situ spectroscopic techniques are powerful tools for gaining such mechanistic insights.

Future research should employ techniques like in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy to monitor the reaction of starting materials, such as 4-chlorothiophenol (B41493) and a sulfur source, in real-time. nih.govyoutube.com In situ NMR can track the disappearance of reactant signals and the appearance of new signals corresponding to intermediates and the final product, providing kinetic data and structural information about transient species. nih.gov Similarly, in situ Raman spectroscopy is highly sensitive to S-S bond vibrations and can be used to follow the formation and evolution of the polysulfane chain. rsc.org These studies would be invaluable for elucidating the reaction pathway and identifying rate-limiting steps.

Spectroscopic TechniqueInformation GainedPotential Research Focus
In Situ NMR Spectroscopy Real-time concentration profiles of reactants, intermediates, and products; structural elucidation of intermediates.Monitoring the reaction of 4-chlorothiophenol with sulfur chlorides; identifying key intermediates.
In Situ Raman Spectroscopy Detection and characterization of S-S bond formation and cleavage; monitoring polysulfane chain length.Following the evolution of the tetrasulfane linkage during synthesis.
In Situ FT-IR Spectroscopy Tracking changes in functional groups; monitoring reaction progress.Complementary analysis to Raman and NMR for a comprehensive mechanistic picture.

Advanced Computational Modeling for Complex Polysulfane Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary approach to experimental studies for understanding the properties and reactivity of polysulfane systems. chemaxon.comdistantreader.orgchemrxiv.org Future research should leverage advanced computational modeling to investigate various aspects of this compound.

DFT calculations can be employed to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. researchgate.net Such calculations can also provide insights into the molecule's stability and conformational preferences. Furthermore, computational modeling can be used to explore the reaction mechanism of its synthesis, calculating the energies of transition states and intermediates to map out the potential energy surface. chemrxiv.orgnih.gov This information can guide the design of more efficient synthetic routes. The prediction of spectroscopic properties, such as NMR chemical shifts and Raman vibrational frequencies, can also aid in the interpretation of experimental data from in situ studies. chemaxon.com

Computational MethodResearch ApplicationExpected Outcome
Density Functional Theory (DFT) Calculation of geometric and electronic structure; prediction of spectroscopic properties (NMR, Raman).Understanding of molecular stability, charge distribution, and aid in spectral assignment.
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis absorption spectra.Insight into the electronic transitions and photophysical properties.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and intermolecular interactions in condensed phases.Understanding of bulk properties and behavior in different environments.

Exploration of this compound in Solid-State Chemistry

The solid-state structure and properties of this compound remain largely unexplored. A fundamental area for future research is the determination of its single-crystal X-ray structure. This would provide definitive information on its molecular conformation, as well as the nature of intermolecular interactions, such as halogen bonding and π-π stacking, that govern its crystal packing.

Beyond simple crystal structure determination, there is significant scope for exploring the supramolecular chemistry of this compound. northwestern.edunih.gov The presence of chloro-substituents and the polarizable sulfur chain makes it a promising candidate for crystal engineering and the formation of co-crystals with other molecules. Investigating its ability to form structured assemblies could lead to the development of new materials with tailored properties. The study of its polymorphism, the ability to exist in multiple crystal forms, is also of interest as different polymorphs can exhibit distinct physical properties.

Design of Smart Materials Utilizing Reversible S-S Bond Chemistry

The dynamic nature of the sulfur-sulfur bond in polysulfanes presents an exciting opportunity for the design of "smart" materials that can respond to external stimuli. The reversible cleavage and reformation of S-S bonds can be harnessed to create materials with properties such as self-healing, adaptability, and recyclability.

Future research could focus on incorporating this compound as a cross-linking agent in polymer networks. The tetrasulfane linkage could be designed to cleave under specific conditions (e.g., application of heat, light, or a chemical reductant) and subsequently reform, allowing the material to repair damage. The presence of the chlorophenyl groups can be used to tune the solubility and mechanical properties of the resulting polymers. The exploration of this reversible chemistry could lead to the development of advanced materials for a range of applications, from responsive coatings to recyclable thermosets.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for Bis(4-chlorophenyl)tetrasulfane, and how can purity be rigorously validated?

  • Methodology : The synthesis typically involves oxidative coupling of thiol precursors or sulfur insertion reactions. For example, analogous tetrasulfanes like 1,4-bis(4-methoxybenzyl)tetrasulfane are synthesized via radical disulfuration using decatungstate catalysts under UV light, followed by column chromatography for purification .
  • Validation : Purity can be confirmed via high-resolution NMR (e.g., 1H^1H, 13C^{13}C) to identify characteristic peaks for sulfur chains and aromatic protons. Gas chromatography (GC) with >98.0% purity thresholds is recommended, as seen in related disulfide syntheses . Microanalysis (C, H, N, S) should align with theoretical values for new compounds .

Q. Which spectroscopic techniques are most effective for characterizing sulfur-sulfur bonds in this compound?

  • Methodology :

  • Raman Spectroscopy : Sensitive to S–S stretching vibrations (450–550 cm1^{-1}).
  • FTIR : Complementary to Raman; weak S–S signals may appear near 500 cm1^{-1}. For example, FTIR studies on bis[3-triethoxysilylpropyl]tetrasulfane confirmed S–S bond presence via peak assignments .
  • NMR : Indirect analysis via 1H^1H and 13C^{13}C shifts influenced by adjacent sulfur atoms, as demonstrated in 1,4-bis(4-methoxybenzyl)tetrasulfane characterization .

Q. What are the critical stability considerations for storing this compound?

  • Methodology :

  • Storage : Keep in amber vials under inert gas (N2_2) at –20°C to prevent oxidation or thermal degradation of S–S bonds.
  • Degradation Monitoring : Regular HPLC analysis to detect disulfide or trisulfane byproducts. UV-Vis spectroscopy can track absorbance changes at 250–300 nm, where sulfur chains absorb .

Advanced Research Questions

Q. How do reaction parameters (e.g., catalyst, solvent, temperature) influence sulfur chain length in aryl tetrasulfane synthesis?

  • Methodology :

  • Factorial Design : Use a 2k^k factorial design to test variables like catalyst loading (e.g., decatungstate), solvent polarity (e.g., DMF vs. THF), and temperature. For example, higher polarity solvents may favor longer sulfur chains due to stabilization of transition states .
  • Mechanistic Probes : Radical trapping experiments (e.g., TEMPO) to confirm if chain propagation proceeds via radical intermediates .

Q. What role does this compound play in cocrystal engineering, and how does its conformation affect supramolecular assembly?

  • Methodology :

  • Structural Analysis : Single-crystal X-ray diffraction (SCXRD) to determine S–S bond geometry and intermolecular interactions. For instance, 1,4-bis(pyridin-4-yl)tetrasulfane forms cocrystals via S···π interactions, which can be extrapolated to chlorophenyl analogs .
  • Computational Modeling : Density Functional Theory (DFT) to predict binding energies between tetrasulfane and coformers (e.g., trithiocyanuric acid) .

Q. Can this compound act as a precursor for functionalized polymers, and what polymerization mechanisms are feasible?

  • Methodology :

  • Step-Growth Polymerization : React with dihalides (e.g., 1,4-dibromobenzene) via nucleophilic aromatic substitution, leveraging S–S lability for dynamic covalent chemistry. Monitor molecular weight via GPC .
  • Crosslinking Studies : Use rheometry to assess viscoelastic changes in rubber composites, similar to studies with bis[3-triethoxysilylpropyl]tetrasulfane in silica-filled elastomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.